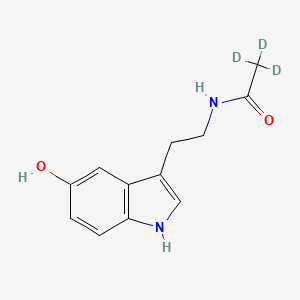

N-Acetyl-D3-5-hydroxytryptamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)/i1D3 |

InChI Key |

MVAWJSIDNICKHF-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Methodologies for N Acetyl D3 5 Hydroxytryptamine

Strategies for the Preparation of Deuterated Tryptamine (B22526) Derivatives

The preparation of deuterated tryptamine derivatives involves several synthetic strategies, primarily focused on the introduction of deuterium (B1214612) atoms at specific sites on the tryptamine scaffold. These methods are foundational for the synthesis of more complex structures like N-Acetyl-D3-5-hydroxytryptamine.

One common approach involves the reduction of an amide or a related functional group using a deuterated reducing agent. For instance, deuterated N,N-dimethyltryptamine (DMT) analogues have been synthesized by the reduction of an intermediate amide with mixtures of Lithium Aluminium Hydride (LiAlH₄) and Lithium Aluminium Deuteride (LiAlD₄). nih.govgoogle.com This method allows for the incorporation of deuterium at the carbon atom adjacent to the nitrogen. Another strategy is the reductive amination of tryptamine, where deuterated reagents can be used to introduce deuterium into the N-alkyl groups. researchgate.net

Researchers have also explored methods for deuterium incorporation at the ethylamine (B1201723) sidechain of tryptamines. Studies on specifically labeled [D4] aminoethyl sidechains have been conducted to understand mass spectral fragmentation patterns. nih.gov Furthermore, deuteration of the α-carbon relative to the indole (B1671886) ring has been shown to reduce deamination in in vitro studies, indicating this position as a rate-limiting step in enzymatic deamination. nih.gov These strategies often aim to create isotopically labeled internal standards for use in gas chromatography-mass spectrometry (GC-MS) assays. capes.gov.br

Table 1: Selected Strategies for Synthesizing Deuterated Tryptamine Derivatives

| Strategy | Key Reagents | Position of Deuteration | Purpose/Outcome | Reference |

| Amide Reduction | Lithium Aluminium Deuteride (LiAlD₄) | Carbon(s) adjacent to the amine | Synthesis of deuterated DMT analogues | nih.govgoogle.com |

| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride | N-alkyl groups | Impurity profiling and synthesis of DMT | researchgate.net |

| Sidechain Labeling | Not specified | Aminoethyl sidechain | Elucidation of mass spectral fragmentation | nih.gov |

| α-Carbon Deuteration | Not specified | α-carbon of the ethylamine sidechain | Reduced enzymatic deamination | nih.gov |

Techniques for Site-Specific Deuterium Incorporation into the N-Acetyl Group

The specific synthesis of this compound requires the introduction of a trideuterated acetyl group (CD₃CO-) onto the primary amine of 5-hydroxytryptamine (serotonin). This is achieved through a direct N-acetylation reaction using a deuterated acetylating agent.

The most common and straightforward method is the reaction of serotonin (B10506) with acetic-d3 anhydride (B1165640) ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl). In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine of serotonin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the deuterated acetylating agent. This is followed by the elimination of a leaving group (deuterated acetate (B1210297) or chloride), resulting in the formation of an amide bond and yielding this compound.

This approach is highly efficient and provides precise, site-specific incorporation of the deuterium label exclusively on the acetyl group, with no scrambling of the isotope to other positions on the molecule. The general principle of using isotopically labeled substrates for acetylation analysis is a well-established technique in biochemical and metabolic research. nih.gov The precursor, serotonin, is biosynthesized from the amino acid tryptophan. youtube.comyoutube.com

Advanced Purification and Spectroscopic Characterization Protocols for Deuterated Analogues

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the final product's purity and confirm the successful incorporation and location of the deuterium atoms.

Purification: Advanced purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for purifying tryptamine derivatives to a high degree, often exceeding 99% purity. nih.govresearchgate.net Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is also employed to separate the desired product from unreacted starting materials and reaction byproducts. nih.gov For quantitative analysis in biological matrices, processed samples may undergo techniques like centrifugal membrane dialysis before analysis. nih.gov

Spectroscopic Characterization: A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to characterize the deuterated analogue.

Mass Spectrometry (MS): This is the primary technique to confirm the incorporation of deuterium. The molecular weight of this compound will be three mass units higher than its non-deuterated counterpart. High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to study fragmentation patterns. A comparison of the mass spectra of the deuterated and non-deuterated compounds allows for the definitive assignment of fragmentation pathways, as the mass of fragments containing the N-acetyl-d3 group will be shifted. nih.gov For instance, the quantitation of N-acetylserotonin has been performed using selected reaction monitoring (SRM) transitions, which would be adjusted for the deuterated analogue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the structure and the site of deuteration. In the ¹H NMR spectrum of this compound, the characteristic singlet peak for the acetyl methyl protons (normally around 2.0 ppm) will be absent, confirming the complete substitution of protons with deuterium at that position. The signals for all other protons in the molecule should remain unchanged. nih.gov

Table 2: Spectroscopic Data for Characterization of this compound

| Technique | Expected Observation | Purpose | Reference |

| Mass Spectrometry (MS) | Molecular ion peak at [M+3] compared to the unlabeled compound. | Confirms successful incorporation of three deuterium atoms. | nih.gov |

| Tandem MS (MS/MS) | Shift in mass of fragments containing the N-acetyl group. | Confirms location of the deuterium label within the molecule. | nih.govnih.gov |

| ¹H NMR Spectroscopy | Absence of the singlet corresponding to the CH₃ protons of the acetyl group. | Confirms site-specific incorporation of deuterium. | nih.gov |

Advanced Analytical Applications of N Acetyl D3 5 Hydroxytryptamine in Quantitative Bioanalysis

Development and Validation of Mass Spectrometry-Based Assays Utilizing N-Acetyl-D3-5-hydroxytryptamine as an Internal Standard

The development of robust analytical methods is fundamental for the accurate measurement of endogenous compounds like melatonin (B1676174) and its precursors. Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for such applications. The use of a stable isotope-labeled internal standard, such as this compound, is central to the validation and success of these assays. nih.govnih.gov This internal standard mimics the chemical behavior of the endogenous analyte (N-acetylserotonin) throughout the sample preparation and analysis process, correcting for variability and enhancing data quality. nih.gov

LC-MS/MS methodologies are preferred for their superior sensitivity and specificity in quantifying melatonin and its metabolites from small sample volumes, such as human plasma. nih.govscilit.com In these methods, plasma samples are first treated to precipitate proteins and extract the analytes, a step where a known amount of this compound (also referred to as N-acetylserotonin-d3 or NAS-d3) and other relevant deuterated standards are added. nih.govdiva-portal.org

The extracted components are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically with a reversed-phase column like a C18. nih.govdiva-portal.org Following separation, the analytes are ionized, usually via electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.govbrighamandwomens.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This ensures high specificity by filtering out background noise. nih.govnih.gov For instance, the transition for melatonin is often m/z 233 → 174, while its deuterated standard (melatonin-D3) is monitored at m/z 236 → 174. nih.gov Similarly, N-acetylserotonin is monitored using transitions like m/z 219 → 160. scilit.comnih.gov

Table 1: Example MRM Transitions in LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Citation |

|---|---|---|---|

| Melatonin (MEL) | 233 | 174 | nih.gov |

| Melatonin-D3 (MEL-D3) | 236 | 174 | nih.gov |

| N-acetylserotonin (NAS) | 219 | 160 | nih.gov |

| N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) | 265 | 178 | nih.gov |

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides the highest level of accuracy and precision. nih.gov The fundamental principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical process. nih.govdiva-portal.org

Because the deuterated internal standard is chemically identical to the endogenous analyte, it behaves the same way during all subsequent steps, including extraction, derivatization, and chromatography. nih.gov Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. nih.gov Quantification is therefore based on the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard. nih.gov This approach effectively cancels out variations in sample recovery and instrumental response, thereby greatly improving the precision and accuracy of the measurement. nih.gov

This compound has been instrumental in methods developed to quantify melatonin and its key precursor, N-acetylserotonin (NAS), in human plasma. nih.govdiva-portal.org Such assays are crucial for studies investigating sleep disorders and the pharmacokinetics of melatonin. scilit.comnih.gov For example, highly sensitive LC-MS/MS methods have been developed to measure pg/mL levels of both melatonin and NAS in small plasma volumes, which is particularly valuable in pediatric research. nih.govresearchgate.net

Furthermore, advanced UHPLC-MS/MS methods utilize this compound (NAS-d3) as part of an internal standard mixture to simultaneously quantify a panel of seven different metabolites in the tryptophan-melatonin pathway. diva-portal.org This panel includes serotonin (B10506), N-acetylserotonin, tryptamine (B22526), 6-sulfatoxymelatonin, 6-hydroxymelatonin, and melatonin, providing a comprehensive overview of this metabolic pathway from a single analysis. diva-portal.org The use of deuterated standards, including NAS-d3, was critical for achieving accurate quantification via the isotope dilution method in the complex matrix of human plasma. diva-portal.org

Methodological Considerations for Internal Standard Selection and Application

The choice of an internal standard is a critical decision in quantitative bioanalysis. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector. For this reason, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for mass spectrometry. nih.govnih.gov this compound is an exemplary SIL-IS for its non-labeled counterpart, N-acetylserotonin, as it co-elutes chromatographically and exhibits nearly identical behavior during sample processing and ionization, yet is easily differentiated by its higher mass. diva-portal.orgmedchemexpress.com

Biological samples like plasma are highly complex mixtures containing proteins, lipids, salts, and other small molecules that can interfere with the analysis. diva-portal.org These interferences can lead to a phenomenon known as matrix effects, most commonly ion suppression, where the efficiency of analyte ionization is reduced, leading to an underestimation of its concentration. nih.gov

A key advantage of using this compound is its ability to compensate for these matrix effects. nih.govdiva-portal.org Since the internal standard co-elutes with the analyte and has the same chemical properties, it is subjected to the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, ensuring that the final calculated concentration is accurate and reliable. nih.govdiva-portal.org

The performance of an analytical method is defined by key validation parameters, including sensitivity, specificity, and reproducibility. Assays utilizing this compound as an internal standard have demonstrated excellent performance in these areas. diva-portal.orgchromatographyonline.com

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably measured. Methods using this internal standard have achieved LLOQs in the low pg/mL range, for instance, 11.0 pg/mL for N-acetylserotonin in human plasma. nih.govdiva-portal.org

Specificity is exceptionally high due to the use of tandem mass spectrometry (MS/MS). By monitoring a specific precursor-to-product ion transition, the assay can distinguish the analyte from other structurally similar compounds and background interferences. nih.govchromatographyonline.com

Reproducibility is assessed by precision, often expressed as the relative standard deviation (%RSD). Validated methods report high reproducibility, with both intraday and interday precision consistently below 15%, which meets regulatory guidelines for bioanalytical method validation. diva-portal.org The linearity of these assays is also excellent, with high correlation coefficients (r ≥ 0.99) across a wide concentration range. nih.govnih.gov

Table 2: Performance Characteristics of LC-MS/MS Assays Using Deuterated Internal Standards

| Analyte(s) | Internal Standard(s) | Matrix | LLOQ | Linearity Range (pg/mL) | Precision (%RSD) | Citation |

|---|---|---|---|---|---|---|

| N-acetylserotonin (NAS) | d7-NAS | Human Plasma | 11.0 pg/mL | 11.0 - 1095 | Not specified in detail | nih.gov |

| Melatonin (MEL) | d4-MEL | Human Plasma | 11.7 pg/mL | 11.7 - 1165 | Not specified in detail | nih.gov |

Mechanistic and Metabolic Pathway Elucidation Studies Utilizing N Acetyl D3 5 Hydroxytryptamine

Tracing of Melatonin (B1676174) Biosynthesis and Catabolism Pathways In Vitro and in Model Systems

The biosynthesis of melatonin from serotonin (B10506) involves two key enzymatic steps. First, serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Subsequently, N-acetylserotonin is methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin. qmx.com N-Acetyl-D3-5-hydroxytryptamine is an ideal tracer for studying this pathway, as it can be introduced into in vitro systems or administered to model organisms to track its conversion to deuterated melatonin and other downstream metabolites.

While specific studies detailing the use of this compound are not widely available in the public domain, the principle of using deuterated analogs is well-established. For instance, studies using other deuterated forms of melatonin have successfully traced its metabolic pathways.

Arylalkylamine N-acetyltransferase (AANAT) is a pivotal enzyme in the melatonin biosynthetic pathway, often considered the rate-limiting step. researchgate.net Its activity is subject to circadian regulation, leading to the characteristic nocturnal peak in melatonin production. The substrate specificity of AANAT is crucial for understanding its biological role.

While direct studies on the interaction of AANAT with this compound are not prominently documented, the use of deuterated substrates is a common technique in enzymology to probe kinetic isotope effects. Such studies can reveal details about the transition state of the enzymatic reaction. The heavier deuterium (B1214612) atoms can lead to a slower reaction rate if the breaking of a carbon-hydrogen bond is the rate-determining step. By comparing the rate of acetylation of this compound with that of its non-deuterated counterpart, researchers could gain insights into the catalytic mechanism of AANAT.

Data on the specific use of this compound in AANAT activity and substrate specificity studies is not currently available in the reviewed scientific literature.

Hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase, catalyzes the final step in melatonin synthesis: the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin. qmx.com The mechanism of this enzyme is of significant interest for understanding the regulation of melatonin production.

The use of this compound as a substrate for HIOMT would allow for precise tracking of the formation of deuterated melatonin. By incubating purified HIOMT with this compound and SAM, the production of N-Acetyl-D3-5-methoxytryptamine (deuterated melatonin) can be quantified over time using mass spectrometry. This would enable the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the deuterated substrate. Comparing these parameters to those of non-deuterated N-acetylserotonin could reveal any kinetic isotope effects and provide further understanding of the enzyme's mechanism.

Specific research articles detailing the elucidation of HIOMT mechanisms using this compound were not identified in the performed searches.

One of the most powerful applications of this compound is in the identification and quantification of its downstream metabolites. Once introduced into a biological system, the deuterium label acts as a stable isotopic tracer, allowing for the unambiguous identification of molecules derived from the administered compound.

A key metabolic pathway for melatonin is its demethylation back to N-acetylserotonin. A study in which a low dose of deuterated melatonin was administered to four healthy male subjects demonstrated this principle. Analysis of their urine samples by gas chromatography-mass spectrometry revealed the presence of deuterated N-acetylserotonin (NAS) and deuterated 6-hydroxymelatonin. nih.gov This finding confirmed that melatonin can be metabolized back to NAS in humans. nih.gov The proportion of deuterated NAS was found to be about 15% of the total measured deuterated metabolites, indicating that demethylation is a significant metabolic route. nih.gov

This type of study design, if conducted with this compound, would allow for the tracing of its conversion to deuterated melatonin and any subsequent catabolites. The distinct mass of the deuterated products would facilitate their detection against the background of endogenous, non-labeled compounds.

Table 1: Hypothetical Downstream Metabolites of this compound

| Precursor Compound | Enzyme | Product Compound |

| This compound | HIOMT | N-Acetyl-D3-5-methoxytryptamine (D3-Melatonin) |

| N-Acetyl-D3-5-methoxytryptamine | CYP450 | D3-6-hydroxymelatonin |

| N-Acetyl-D3-5-methoxytryptamine | Deacetylase | D3-5-methoxytryptamine |

This table is illustrative and based on known metabolic pathways of melatonin and N-acetylserotonin. Specific studies confirming these transformations for this compound are not widely available.

Biochemical Interactions and Enzymatic Studies with Isotopic Analogues

Isotopically labeled analogues like this compound are crucial for detailed biochemical and enzymatic studies. They allow for precise measurements in complex biological matrices and can help to dissect the intricacies of molecular interactions.

N-acetylserotonin is known to interact with melatonin receptors (MT1 and MT2) and has also been identified as an agonist for the TrkB receptor. To characterize these interactions, radiolabeled ligands are often used in receptor binding assays. However, deuterated compounds can also serve as valuable tools in competitive binding assays using mass spectrometry-based detection methods.

In such an assay, a known amount of a labeled ligand (e.g., this compound) would be incubated with a preparation of cells or membranes expressing the target receptor. The displacement of the labeled ligand by increasing concentrations of an unlabeled competitor would be measured. This allows for the determination of the binding affinity (Ki) of the competitor for the receptor. The use of a deuterated standard can offer advantages in terms of safety (non-radioactive) and the ability to multiplex assays.

Publicly available research specifically detailing the use of this compound for receptor binding analysis in non-clinical models could not be found.

As mentioned in sections 4.1.1 and 4.1.2, this compound is a valuable substrate for probing the kinetics and mechanisms of enzymes like AANAT and HIOMT. The primary kinetic isotope effect (KIE) is a key parameter that can be determined by comparing the reaction rates of the deuterated and non-deuterated substrates.

A KIE value significantly greater than 1 (kH/kD > 1) would suggest that the C-H bond (or in this case, a bond to the acetyl group) is being broken in the rate-determining step of the reaction. This information is critical for constructing an accurate model of the enzyme's catalytic cycle. Furthermore, deuterated standards are essential for accurate quantification in enzyme assays performed in complex mixtures, such as cell lysates or tissue homogenates, where endogenous substrates and inhibitors may be present.

Table 2: Potential Kinetic Parameters for AANAT and HIOMT with Deuterated and Non-Deuterated Substrates

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kH/kD |

| AANAT | N-acetylserotonin | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | ||

| HIOMT | N-acetylserotonin | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available |

This table is intended to illustrate the types of data that could be generated from studies using this compound. Specific experimental data is not available in the public domain based on the conducted searches.

Theoretical and Computational Investigations of N Acetyl D3 5 Hydroxytryptamine

Quantum Mechanical and Molecular Modeling of Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) and molecular modeling methods are indispensable for elucidating the consequences of isotopic substitution at an atomic level. The primary distinction between hydrogen and deuterium is mass, which significantly influences the vibrational energy of chemical bonds. According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero; it possesses a residual vibrational energy known as the zero-point energy (ZPE). The ZPE of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Consequently, a carbon-deuterium (C-D) or nitrogen-deuterium (N-D) bond has a lower ZPE than the corresponding C-H or N-H bond.

This difference in ZPE is the origin of the kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-H bond is often faster than that of an equivalent C-D bond. Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate these properties. researchgate.net For molecules like N-Acetyl-D3-5-hydroxytryptamine, where the three hydrogen atoms of the acetyl methyl group are replaced by deuterium, a significant KIE is predicted for any reaction involving the cleavage of these C-D bonds. nih.govacs.org

Theoretical models predict that the large imaginary frequencies associated with hydrogen atom abstraction transition states will lead to a substantial kinetic isotope effect and a significant degree of quantum mechanical tunneling. nih.govacs.org Tunneling is a quantum phenomenon where a particle can pass through an energy barrier that it classically cannot surmount. Because the wavelength of protium (B1232500) (hydrogen) is longer than that of deuterium, it exhibits more pronounced tunneling behavior. dtic.mil

Calorimetric and spectroscopic studies on the related molecule melatonin (B1676174) (N-acetyl-5-methoxytryptamine) have experimentally validated the physical changes induced by deuteration. Upon replacing the amide hydrogen with deuterium, the resulting compound showed greater thermal stability. nih.gov Infrared spectroscopy confirmed shifts in the vibrational bands, indicating a change in the bond energies as predicted by quantum models. nih.gov These computational and theoretical approaches provide a foundational understanding of how deuteration in this compound alters its intrinsic physical and chemical properties.

Table 1: Predicted Effects of Deuteration on Molecular Properties based on Computational Modeling

| Molecular Property | Effect of Deuteration (H to D) | Theoretical Basis | Computational Method |

| Zero-Point Energy (ZPE) | Decrease | The heavier mass of deuterium lowers the vibrational ground state energy of the bond. | DFT, HF |

| Bond Vibrational Frequency | Decrease | The frequency is proportional to the square root of the force constant divided by the reduced mass. | QM Calculations |

| Kinetic Isotope Effect (KIE) | Slower reaction rates for C-D bond cleavage | Higher activation energy required to break the stronger effective bond due to lower ZPE. | TST, CVT+SCT |

| Hydrogen/Deuterium Bonding | Stronger, more stable bonds | The lower ZPE of the D-A bond (where A is an acceptor) leads to a stronger interaction. | Molecular Modeling |

| Quantum Tunneling | Reduced probability | The heavier mass of deuterium decreases its de Broglie wavelength, reducing tunneling efficiency. | QM Calculations |

Molecular Dynamics Simulations of Ligand-Protein Interactions with Deuterated N-Acetyl-5-hydroxytryptamine

Molecular dynamics (MD) simulations provide powerful insights into the dynamic interactions between a ligand, such as this compound, and its biological protein targets. nih.govelsevierpure.com These simulations model the movements of atoms over time, allowing researchers to observe how a ligand binds to a protein, the stability of the resulting complex, and the conformational changes induced in both molecules. nih.gov

For this compound, the key areas of interest are its interactions with receptors like serotonin (B10506) or melatonin receptors, and with metabolic enzymes. The substitution of hydrogen with deuterium can alter the nature of non-covalent interactions, particularly hydrogen bonds. A bond from deuterium to an electronegative atom (like oxygen or nitrogen) is generally considered stronger and more stable than a hydrogen bond. nih.gov

MD simulations can model these subtle differences. When this compound binds to a protein, the deuterium atoms on the acetyl group can influence the local hydrophobic and van der Waals interactions within the binding pocket. More significantly, if the amide hydrogen is also substituted (N-Acetyl-D3, D1-5-hydroxytryptamine), the resulting N-D bond would form a more stable deuterium bond with hydrogen-bond-accepting amino acid residues (e.g., Asp, Glu, or the backbone carbonyl oxygen) compared to the N-H bond of the non-deuterated molecule.

For instance, MD simulations of the related molecule melatonin within the active site of the metabolic enzyme CYP1A1 have highlighted the critical role of hydrogen bonding networks in determining the molecule's orientation. nih.govacs.org The indole (B1671886) N–H group of melatonin forms a hydrogen bond that helps position the substrate for a specific metabolic reaction. nih.govacs.org A deuterated equivalent would be expected to form a more rigid and stable interaction, potentially altering the dynamics and even the outcome of the enzymatic process. Similarly, studies on the 5-HT2A receptor, a target for serotonin derivatives, have identified key residues involved in ligand binding through hydrogen bonds and hydrophobic interactions, all of which would be subtly influenced by deuteration. nih.gov

Table 2: Illustrative Ligand-Protein Interactions and Predicted Impact of Deuteration

| Interacting Protein Target (Example) | Key Amino Acid Residue | Type of Interaction with Ligand | Predicted Impact of Deuteration on the Acetyl Group (D3) |

| 5-HT2A Receptor | Valine (V5.39) | Hydrophobic Interaction | Minor strengthening of local van der Waals forces due to altered vibrational modes. |

| 5-HT2A Receptor | Serine (S5.43, S5.46) | Hydrogen Bond (with ligand backbone) | No direct impact from acetyl group deuteration, but overall stability may be affected. |

| 5-HT2A Receptor | Tryptophan (W6.48) | Hydrophobic Interaction (pi-stacking with indole ring) | No direct impact from acetyl group deuteration. |

| CYP1A1/CYP1A2 (Enzyme) | Aspartate (Asp313) | Hydrogen Bond (with ligand N-acetyl group) | May alter the flexibility and orientation of the acetyl group within the active site. |

Future Research Trajectories and Methodological Innovations

Exploration of Novel Tracer Applications in Advanced In Vitro Systems

The use of N-Acetyl-D3-5-hydroxytryptamine as a tracer is projected to grow significantly with the increasing sophistication of in vitro models that more accurately mimic human physiology. These advanced systems, such as organ-on-a-chip, 3D cell cultures, and spheroids, offer a more nuanced environment to study metabolic pathways compared to traditional 2D cell cultures.

In these systems, this compound can be used to meticulously track the biotransformation of its non-deuterated counterpart, N-Acetyl-5-hydroxytryptamine, into subsequent metabolites like melatonin (B1676174). targetmol.com This allows researchers to investigate the kinetics of specific enzymes and the influence of cellular microenvironments on metabolic processes. The ability to distinguish the tracer from its endogenous counterpart via mass spectrometry is crucial for this work. researchgate.net

Detailed research findings in this area could involve:

Metabolic Flux Analysis: Quantifying the rate of conversion of N-Acetyl-5-hydroxytryptamine to melatonin in neuro-spheroids to model circadian rhythm regulation.

Enzyme Kinetics: Studying the activity of acetylserotonin O-methyltransferase in liver organoid models to assess metabolic stability and potential drug-drug interactions.

Cellular Uptake and Distribution: Using techniques like secondary ion mass spectrometry (SIMS) imaging to visualize the subcellular localization of the deuterated tracer within complex co-culture systems.

Table 1: Potential Applications of this compound in Advanced In Vitro Models

| In Vitro Model | Research Application | Potential Research Findings |

|---|---|---|

| Brain Organoids | Tracing the serotonin-melatonin pathway | Elucidation of pathway dysregulation in neurological disease models. |

| Liver Spheroids | Investigating metabolic stability and clearance | Determination of metabolic profiles and enzyme kinetics. medchemexpress.comnih.gov |

| Gut-on-a-Chip | Studying the influence of microbiota on metabolism | Identification of microbial enzymes that modify tryptamine (B22526) compounds. |

| Retinal Organoids | Analyzing local melatonin synthesis | Understanding the role of retinal melatonin in light/dark cycles. |

Integration of Deuterated N-Acetyl-5-hydroxytryptamine in Multi-Omics Research Methodologies

The future of biological research lies in the integration of multiple "omics" data layers—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of a biological system. nih.govnortheastern.edu this compound is ideally suited for inclusion in the metabolomics layer of such studies.

As a stable isotope tracer, it enables "metabolic-flux" analyses, which can precisely map the flow of metabolites through biochemical pathways. doe.gov When this data is combined with proteomics, for instance, researchers can correlate changes in metabolic flux with the expression levels of specific enzymes involved in the pathway. nih.govnih.gov This integrated approach provides a more robust understanding of cellular regulation and response to stimuli than any single omics approach could alone. nih.gov

For example, a study could involve treating neuronal cells with a stimulus and using this compound to trace changes in the melatonin synthesis pathway. The resulting metabolomic data could be integrated with:

Transcriptomics: To see if the genes encoding for enzymes like aralkylamine N-acetyltransferase or acetylserotonin O-methyltransferase are upregulated or downregulated.

Proteomics: To quantify the actual levels of these enzymes, confirming that genetic changes are translated into functional proteins. mdpi.com

Phosphoproteomics: To investigate the post-translational modifications that may be activating or deactivating key regulatory proteins in the pathway.

This multi-omics approach can uncover complex feedback loops and regulatory networks that govern the metabolism of N-Acetyl-5-hydroxytryptamine. researchgate.net

Table 2: Multi-Omics Integration with this compound

| Omics Layer | Data Generated | Integrated Biological Insight |

|---|---|---|

| Metabolomics | Quantitative flux of deuterated metabolites through pathways. doe.gov | Mapping the dynamic metabolic response to a stimulus. |

| Proteomics | Changes in the abundance of metabolic enzymes and signaling proteins. | Linking metabolic changes to specific protein expression levels. nih.gov |

| Transcriptomics | Alterations in gene expression for relevant enzymes and receptors. | Understanding the transcriptional regulation driving the metabolic shift. |

| Epigenomics | Changes in DNA methylation or histone modification at gene loci. | Uncovering higher-level regulatory control of the metabolic pathway. |

Development of Automated and High-Throughput Analytical Platforms for Deuterated Metabolites

To fully realize the potential of deuterated tracers in large-scale studies, such as in toxicology screening or clinical biomarker discovery, the development of automated and high-throughput analytical platforms is essential. nih.govnih.gov Current analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be labor-intensive. creative-proteomics.commdpi.com

Future innovations will focus on automating the entire analytical workflow, from sample preparation to data analysis. This includes:

Robotic Sample Preparation: Utilizing liquid handling robotic systems to perform extractions and derivatizations in 96-well or 384-well plate formats, significantly increasing throughput and reproducibility. nih.gov

Advanced LC-MS/MS Methods: Developing rapid LC gradients and multiplexed MS analysis to shorten run times without compromising data quality. Data-independent acquisition (DIA) methods are one strategy that can enable comprehensive fragment detection for deuterated compounds. nih.gov

Automated Data Analysis Pipelines: Creating specialized software that can automatically detect, quantify, and perform isotopic correction for deuterated metabolites, flagging significant changes for researcher review. nih.gov

These high-throughput systems will enable the screening of large compound libraries for their effects on N-Acetyl-5-hydroxytryptamine metabolism or the analysis of extensive clinical sample cohorts, accelerating the pace of discovery. nih.govresearchgate.net

Table 3: Comparison of Analytical Platforms

| Feature | Manual LC-MS/MS Workflow | Automated High-Throughput Platform |

|---|---|---|

| Sample Preparation | Performed individually by technicians. | Robotic liquid handlers in 96/384-well plates. nih.gov |

| Sample Throughput | Low to moderate (10s of samples/day). | High (100s to 1000s of samples/day). nih.gov |

| LC-MS/MS Analysis | Standard run times (5-20 min/sample). | Rapid gradients, multiplexing (<5 min/sample). |

| Data Processing | Manual integration and review of peaks. | Automated peak detection, integration, and flagging. nih.gov |

| Reproducibility | Subject to inter-operator variability. | High, due to minimized manual intervention. |

Table of Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide-d3 |

| N-Acetyl-5-hydroxytryptamine | N-Acetylserotonin, Normelatonin |

| Melatonin | N-acetyl-5-methoxytryptamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.